molecular formula C12H8Cl2FNO B13462701 2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride

Cat. No.: B13462701
M. Wt: 272.10 g/mol
InChI Key: MFDFVPNDCNCRRO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride is a chemical compound that features a fluorine atom, a pyridine ring, and a benzoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to form fluoropyridines . The resulting fluoropyridine can then undergo further reactions to introduce the benzoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: AlF3, CuF2

    Coupling Reagents: Palladium catalysts, organoboron reagents

    Oxidizing Agents: Various oxidizing agents depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce complex aromatic compounds with various functional groups.

Scientific Research Applications

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride involves its interaction with molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The benzoyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler compound with similar fluorine and pyridine features.

    4-Fluorobenzoyl Chloride: Contains a fluorine atom and benzoyl chloride group but lacks the pyridine ring.

    2-Fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: A more complex compound with additional functional groups.

Uniqueness

2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride is unique due to the combination of its fluorine atom, pyridine ring, and benzoyl chloride group

Properties

Molecular Formula

C12H8Cl2FNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride

InChI

InChI=1S/C12H7ClFNO.ClH/c13-12(16)10-4-3-8(6-11(10)14)9-2-1-5-15-7-9;/h1-7H;1H

InChI Key

MFDFVPNDCNCRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)F.Cl

Origin of Product

United States

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